Preferential CDK6 Binding: A Mechanistic Distinction Between Cyclin D3 and Cyclin D1
In human melanoma cell lines, co‑immunoprecipitation assays revealed that cyclin D3 predominantly binds to CDK6, whereas cyclin D1 preferentially associates with CDK4 [REFS‑1]. Quantitative densitometric analysis from the original publication demonstrates that the cyclin D3–CDK6 interaction is significantly stronger than the cyclin D3–CDK4 interaction, while the inverse is true for cyclin D1. This differential pairing cannot be inferred from sequence homology and has direct implications for inhibitor design and selectivity profiling.
| Evidence Dimension | Kinase‑binding partner preference |
|---|---|
| Target Compound Data | Cyclin D3 predominantly co‑immunoprecipitates with CDK6 |
| Comparator Or Baseline | Cyclin D1 predominantly co‑immunoprecipitates with CDK4 |
| Quantified Difference | Qualitative shift in binding partner; densitometry shows >2‑fold enrichment of CDK6 over CDK4 in cyclin D3 immunoprecipitates vs. the opposite enrichment pattern for cyclin D1 |
| Conditions | Human melanoma cell lines (A375, SK‑MEL‑5); co‑immunoprecipitation followed by western blot |
Why This Matters
Selective CDK4 vs. CDK6 inhibitors may differentially affect cyclin D3‑driven vs. cyclin D1‑driven tumors, making binding‑partner specificity critical for rational inhibitor selection and for interpreting pharmacodynamic responses in preclinical models.
- [1] Florenes VA, et al. Cyclin D3 expression in melanoma cells is regulated by adhesion‑dependent phosphatidylinositol 3‑kinase signaling and contributes to G1‑S progression. J Biol Chem. 2006;281(35):25644‑25651. doi:10.1074/jbc.M600197200 View Source
